molecular formula C15H17N3O3 B2621217 N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide CAS No. 688773-99-1

N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

Cat. No.: B2621217
CAS No.: 688773-99-1
M. Wt: 287.319
InChI Key: UHXPGELPWLODNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, and a cyclopropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through the reaction of the quinazolinone intermediate with cyclopropylamine under appropriate conditions.

    Formation of the Butanamide Side Chain: The butanamide side chain can be introduced through the reaction of the quinazolinone intermediate with a suitable butanoyl chloride derivative in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide can be compared with other quinazolinone derivatives, such as:

    N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide: This compound has a similar quinazolinone core but with a different side chain, leading to different biological activities.

    N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propionamide: This compound has a shorter side chain, which may affect its binding affinity and biological activity.

    N-cyclopropyl-4-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: This compound has an even shorter side chain, which may further influence its properties and applications.

The uniqueness of this compound lies in its specific side chain and cyclopropyl group, which can confer unique biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c19-13(16-10-7-8-10)6-3-9-18-14(20)11-4-1-2-5-12(11)17-15(18)21/h1-2,4-5,10H,3,6-9H2,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXPGELPWLODNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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